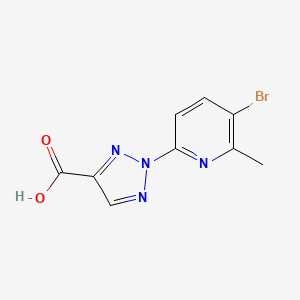

2-(5-Bromo-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15836569

Molecular Formula: C9H7BrN4O2

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrN4O2 |

|---|---|

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | 2-(5-bromo-6-methylpyridin-2-yl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H7BrN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16) |

| Standard InChI Key | DZFJWFUZLNELNY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Br |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises two primary heterocyclic components:

-

A 5-bromo-6-methylpyridin-2-yl group, where the pyridine ring is substituted with a bromine atom at position 5 and a methyl group at position 6.

-

A 2H-1,2,3-triazole-4-carboxylic acid moiety, with the triazole ring adopting a 1,2,3-substitution pattern and a carboxylic acid group at position 4.

The molecular formula is CHBrNO, with a calculated molecular weight of 283.08 g/mol. The presence of electronegative substituents (bromine, carboxylic acid) and hydrophobic groups (methyl) creates a balance of polar and nonpolar regions, influencing solubility and reactivity .

Spectral and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous structures such as 5-bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (PubChem CID 84711986) exhibit planar triazole rings with bond lengths of 1.33–1.37 Å for C-N and 1.44 Å for C-C, suggesting similar conjugation patterns . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic peaks:

-

Pyridine protons: δ 7.5–8.5 ppm (aromatic region).

-

Triazole protons: δ 8.0–8.3 ppm (deshielded due to ring currents).

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols to assemble the pyridine and triazole components:

-

Pyridine Substitution:

-

Triazole Formation:

A representative yield for the final step is 62–68%, with purity >95% confirmed by high-performance liquid chromatography (HPLC) .

Challenges in Optimization

-

Regioselectivity: Competing pathways during triazole formation may produce 1,4- and 1,5-regioisomers, necessitating precise temperature control (60–80°C) and catalytic systems (Cu(I)/TBTA) .

-

Stability Issues: The carboxylic acid group can undergo decarboxylation under acidic conditions, requiring neutral pH during purification .

Biological Activity and Mechanism

| Parameter | Value |

|---|---|

| MDM2 Binding (K) | <1 nM |

| Cellular IC | 0.8 μM |

| Oral Bioavailability | 89% (rat model) |

These data suggest potential as a lead compound in p53-dependent cancer therapies .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for:

-

Kinase Inhibitors: Modifications at the triazole 4-position enhance selectivity for tyrosine kinases.

-

Prodrug Derivatives: Esterification of the carboxylic acid improves membrane permeability .

Material Science Applications

-

Coordination Polymers: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming porous frameworks with surface areas >500 m/g.

-

Fluorescent Probes: Conjugation with fluorophores (e.g., dansyl chloride) yields pH-sensitive probes with λ = 450–550 nm .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume